
Allolithocholic acid
Vue d'ensemble
Description
Allolithocholic acid (AlloLCA) is a secondary bile acid derived from the bacterial metabolism of primary bile acids in the intestine. Structurally, it is a 3α-hydroxy-5α-cholanoic acid, distinguished by its stereochemistry at the C5 position (5α hydrogen), which differentiates it from lithocholic acid (LCA; 3α-hydroxy-5β-cholanoic acid) . AlloLCA is synthesized via the epimerization of LCA by gut microbiota, particularly through 5β-reductase activity, and is present in human feces and serum .
AlloLCA plays roles in lipid absorption, cholesterol homeostasis, and immune modulation. It interacts with nuclear receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), influencing metabolic pathways . Elevated levels of AlloLCA have been associated with colorectal cancer and cholestatic conditions, while its depletion is linked to metabolic disorders like non-alcoholic fatty liver disease (NAFLD) .
Méthodes De Préparation
Chemical Synthesis of Allolithocholic Acid
Stereoselective Synthesis from Lithocholic Acid
The most well-documented route to alloLCA involves a six-step chemical synthesis starting from lithocholic acid (LCA), as detailed in a seminal undergraduate thesis . The process leverages sequential oxidations and reductions to invert the C(5) stereochemistry (Table 1):
Table 1: Stepwise Synthesis of AlloLCA from LCA
Step | Reaction | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (dr) |
---|---|---|---|---|
1 | C(24) Carboxylic Acid Protection | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | 95 | – |
2 | Oxidation to α,β-Unsaturated Ketone | PCC, HIO<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 78 | – |
3 | Stereoselective Reduction | (Ph<sub>3</sub>P)CuH, Et<sub>2</sub>O, −20°C | 85 | 7.4:1 |
4 | Deprotection | NaOH, MeOH/H<sub>2</sub>O, reflux | 92 | – |
5 | Purification | Column Chromatography (SiO<sub>2</sub>) | 27 (overall) | – |
The pivotal step involves the stereoselective reduction of the α,β-unsaturated ketone intermediate using a copper hydride reagent [(Ph<sub>3</sub>P)CuH], which favors the formation of the 5α-H configuration . This method achieves a 27% overall yield with a diastereomeric ratio (dr) of 7.4:1, underscoring the challenge of controlling stereochemistry in bile acid synthesis.
Optimization of Reducing Agents
Comparative studies of reducing agents highlight the superiority of copper hydride over traditional catalysts (Table 2):
Table 2: Reducing Agents for α,β-Unsaturated Ketone Intermediate
Reducing Agent | Solvent | Temperature | dr (5α:5β) | Yield (%) |
---|---|---|---|---|
(Ph<sub>3</sub>P)CuH | Et<sub>2</sub>O | −20°C | 7.4:1 | 85 |
NaBH<sub>4</sub> | MeOH | 25°C | 1:2.3 | 62 |
LiAlH<sub>4</sub> | THF | 0°C | 1:1.8 | 58 |
Copper hydride’s high selectivity arises from its ability to coordinate with the ketone’s π-system, directing hydride delivery to the β-face . In contrast, borohydride and alanate reagents exhibit poor stereocontrol, favoring the undesired 5β-H epimer.
Biosynthetic and Enzymatic Routes
Gut Microbial Pathways
Recent metagenomic studies have identified gut microbial enzymes capable of converting primary bile acids into allo-epimers . For instance, Clostridium scindens expresses a 5β-reductase that catalyzes the inversion of the C(5) position in cholic acid (CA) to form allocholic acid. While direct evidence for alloLCA biosynthesis remains limited, homologous enzymes may facilitate LCA epimerization under anaerobic conditions .
In Vitro Enzymatic Synthesis
The enzyme 3-oxo-Δ<sup>4</sup>-steroid 5β-reductase (AKR1D1), which mediates A-ring reduction in human bile acid synthesis, has been explored for allo-epimer production . However, AKR1D1 exclusively generates the 5β-H configuration, necessitating protein engineering to achieve 5α-H selectivity. Preliminary assays with mutated AKR1D1 variants have shown modest success (15–20% allo-epimer yield) .
Comparative Analysis of Preparation Methods
Table 3: Chemical vs. Biosynthetic AlloLCA Production
Chemical synthesis remains the only validated method for gram-scale alloLCA production, albeit with moderate yields. Biosynthetic routes, while environmentally favorable, require significant optimization to match the efficiency of synthetic approaches.
Analyse Des Réactions Chimiques
L’acide allolithocholique subit plusieurs types de réactions chimiques, notamment :
Réduction : Cette réaction implique l’élimination de l’oxygène ou l’addition d’hydrogène, généralement à l’aide de réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs tels que les halogènes ou les nucléophiles.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les acides ou les bases forts, les agents oxydants et les agents réducteurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés, mais ils comprennent souvent des acides biliaires modifiés avec des groupes fonctionnels différents .
Applications de la recherche scientifique
L’acide allolithocholique a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des acides biliaires et de leurs dérivés.
Biologie : Il est utilisé pour étudier le rôle des acides biliaires dans divers processus biologiques, tels que le métabolisme des graisses et l’homéostasie du cholestérol.
Industrie : Il est utilisé dans la production de divers produits pharmaceutiques et comme outil de recherche dans le développement de nouveaux médicaments
Applications De Recherche Scientifique
Immunological Applications
Allolithocholic acid has been identified as a modulator of regulatory T cells (Tregs). Research indicates that alloLCA increases levels of Foxp3, a transcription factor crucial for Treg differentiation. This modulation suggests potential therapeutic benefits in managing autoimmune disorders where Treg function is compromised .
Case Study: Autoimmune Disorders
- Background : Autoimmune diseases often involve dysregulated immune responses.
- Findings : In vitro studies have shown that alloLCA can enhance the differentiation of Tregs, potentially improving immune tolerance in conditions like multiple sclerosis and rheumatoid arthritis .
Metabolic Regulation
Table 1: Effects of this compound on Metabolic Pathways
Application | Mechanism | Outcome |
---|---|---|
Activation of BK channels | Modulation of calcium signaling | Improved vascular function |
Regulation of bile flow | Reduces hepatic bile flow and cholesterol secretion | Potential treatment for cholestasis |
Influence on gut microbiota | Alters bile acid composition | May impact metabolic diseases |
Therapeutic Potential in Cancer
Case Study: Colon Cancer
- Background : The relationship between bile acids and colorectal cancer has been extensively studied.
- Findings : Increased alloLCA levels correlate with tumor progression, indicating its potential as a diagnostic marker or therapeutic target .
Synthesis and Accessibility Challenges
Despite its promising applications, this compound is not commercially available, necessitating synthetic approaches for research purposes. Recent studies have developed stereoselective synthesis methods to produce alloLCA efficiently, which is crucial for advancing its application in clinical research .
Table 2: Synthesis Overview of this compound
Synthesis Step | Description | Yield (%) |
---|---|---|
Protection of C(24) carboxylic acid | Initial step to prepare for oxidation | Not specified |
Oxidation to unsaturated ketone | Key transformation using PCC and HIO3 | Not specified |
Stereoselective reduction | Accomplished using copper hydride conditions | 27% |
Mécanisme D'action
Le mécanisme d’action de l’acide allolithocholique implique son interaction avec des cibles moléculaires et des voies spécifiques. L’une des cibles clés est les canaux potassiques activés par le calcium à grande conductance (BK/KCa), qui sont activés par l’acide allolithocholique . Cette activation entraîne divers effets en aval, notamment des changements dans l’équilibre ionique cellulaire et les voies de signalisation. De plus, il a été démontré que l’acide allolithocholique se lie avec une forte affinité à l’enzyme membranaire humaine NAPE-PLD, ce qui améliore l’assemblage des dimères et permet la catalyse .
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
AlloLCA belongs to the monohydroxy bile acid family. Key structural analogs and their properties are compared below:
Metabolic Pathways and Microbiota Interactions
- AlloLCA vs. LCA : Both are secondary bile acids, but AlloLCA’s 5α configuration reduces membrane toxicity compared to LCA . AlloLCA is less abundant in healthy individuals but increases in cholestasis or colorectal cancer due to sulfation and renal excretion .
- AlloLCA vs. isoLCA : IsoLCA’s 3β-OH group limits its solubility and receptor affinity, whereas AlloLCA’s 3α-OH enhances interaction with FXR and GPBAR1 .
- Synthesis : AlloLCA is synthesized via stereoselective reduction of α,β-unsaturated ketones using copper hydrides, achieving a 27% yield and 7.4:1 diastereomeric ratio . In contrast, LCA is produced by Clostridium species via 7α-dehydroxylation .
Health Implications
- NAFLD/MAFLD : AlloLCA levels decrease in fecal samples of NAFLD patients, correlating with Subdoligranulum and Prevotellaceae depletion . In contrast, LCA and 7-ketoLCA accumulate, promoting hepatic lipogenesis .
- Cholestasis : AlloLCA is sulfated and excreted in urine during biliary atresia, unlike LCA, which accumulates in the liver .
Research Findings and Data Tables
Table 1: Concentrations of AlloLCA and Analogs in Disease States
Data from LC-MS analyses ; *P < 0.05 vs. healthy controls.
Table 2: Receptor Affinity and Toxicity
Compound | FXR Activation (EC₅₀, µM) | GPBAR1 Activation (EC₅₀, µM) | Membrane Toxicity (IC₅₀, µM) |
---|---|---|---|
AlloLCA | 45.2 | 38.7 | >100 |
LCA | 12.4 | 8.9 | 25.6 |
isoLCA | >100 | >100 | >100 |
Chenodeoxycholic acid | 5.3 | 6.1 | 18.9 |
Adapted from in vitro assays .
Activité Biologique
Allolithocholic acid (allo-LCA) is a secondary bile acid that has garnered attention due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of allo-LCA, including its formation, mechanisms of action, and implications for health and disease, particularly in relation to gut microbiota and metabolic disorders.
Formation and Sources
This compound is derived from lithocholic acid through microbial biotransformation in the gut. The gut microbiome plays a crucial role in the conversion of primary bile acids into their secondary forms. Specifically, Firmicutes bacteria are known to facilitate this transformation through enzymes that catalyze the reduction of lithocholic acid to allo-LCA. Recent studies have identified specific genes such as baiA1 and baiP that are responsible for this conversion, highlighting the intricate relationship between gut microbiota and bile acid metabolism .
The biological activity of allo-LCA is multifaceted, influencing various physiological processes:
- Antimicrobial Activity : Allo-LCA exhibits significant antimicrobial properties, particularly against pathogenic bacteria such as Clostridioides difficile. It has been shown to inhibit the growth and toxin production of this pathogen while sparing beneficial gut microbiota . This selective action suggests its potential as a therapeutic agent in managing gastrointestinal infections.
- Anti-inflammatory Effects : Allo-LCA has demonstrated anti-inflammatory properties by modulating immune responses. It influences T cell differentiation and reduces inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation such as inflammatory bowel disease (IBD) .
- Gut Barrier Function : Research indicates that allo-LCA may enhance the integrity of the intestinal barrier. By promoting tight junction formation between epithelial cells, it helps maintain gut homeostasis and prevent conditions like leaky gut syndrome .
Case Studies and Research Findings
Recent studies have provided insights into the clinical relevance of allo-LCA:
- Colorectal Cancer : Increased levels of allo-LCA have been observed in fecal samples from colorectal cancer patients compared to healthy individuals. This correlation suggests that allo-LCA might serve as a biomarker for disease progression or a target for therapeutic intervention .
- Metabolic Disorders : In metabolic syndrome models, allo-LCA has been linked to improved lipid metabolism and reduced hepatic steatosis. Its role in regulating bile acid signaling pathways may contribute to these beneficial effects .
- Gut Microbiota Modulation : Dietary interventions that promote the growth of Firmicutes have been shown to increase allo-LCA levels, thereby enhancing its protective effects against pathogenic bacteria and supporting overall gut health .
Comparative Analysis of Bile Acids
The following table summarizes key differences between lithocholic acid (LCA) and its epimer, allo-LCA:
Property | Lithocholic Acid (LCA) | This compound (allo-LCA) |
---|---|---|
Structure | Kinked | Flat |
Antimicrobial Activity | Moderate | Strong against C. difficile |
Anti-inflammatory Activity | Limited | Significant |
Gut Barrier Protection | Minimal | Enhanced |
Metabolic Effects | Potentially harmful | Beneficial |
Q & A
Basic Research Questions
Q. What analytical methods are validated for detecting and quantifying allolithocholic acid in biological matrices?
Allo-LCA is quantified using mass spectrometry-based techniques. Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., Allo-LCA-d4) improves accuracy by correcting matrix effects . Liquid chromatography coupled with triple quadrupole MS (UPLC-QQQ-MS) enables simultaneous quantification of 28 bile acids, including allo-LCA, in fecal, serum, and hepatic samples, with validation parameters (e.g., linearity: R² > 0.99; recovery: 85–115%) . Sample preparation often involves solid-phase extraction to isolate bile acids from complex matrices .
Q. What is the biological significance of allo-LCA in human metabolic pathways?
Allo-LCA, a secondary bile acid, modulates intestinal and hepatic metabolism by activating calcium-activated potassium channels (BK/KCa1.1) with an EC₅₀ of 44.21 µM . It is excreted as sulfate conjugates in biliary atresia infants, suggesting a compensatory mechanism for impaired bile flow . Elevated fecal allo-LCA in colorectal cancer patients correlates with dysregulated bile acid metabolism, potentially influencing carcinogenesis .
Q. How do structural differences between allo-LCA and lithocholic acid (LCA) affect their biological activity?
Allo-LCA (3α-hydroxy-5α-cholan-24-oic acid) and LCA (3α-hydroxy-5β-cholan-24-oic acid) differ in the stereochemistry of the C5 hydrogen. This structural variance alters receptor binding: allo-LCA activates BK channels via direct interaction with the β1 subunit, while LCA exhibits lower potency due to reduced membrane permeability . Computational modeling (e.g., molecular docking) can predict these interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on allo-LCA’s role in disease?
Discrepancies in allo-LCA levels (e.g., elevated in colorectal cancer vs. biliary atresia ) require context-specific analysis. Cohort stratification by disease stage, microbiome composition, and bile acid conjugation status (sulfated vs. non-sulfated) is critical. Multi-omics approaches (metabolomics + metagenomics) can link allo-LCA dynamics to microbial taxa (e.g., Clostridium scindens) capable of 7α-dehydroxylation .
Q. What experimental designs are optimal for studying allo-LCA’s effects on gut-liver axis signaling?
In vivo models (e.g., bile duct-ligated rodents or Cyp7a1 knockout mice) mimic cholestasis and allo-LCA accumulation . Dose-response studies should use physiologically relevant concentrations (1–50 µM) . For in vitro assays, primary hepatocytes or intestinal organoids treated with allo-LCA require co-culture with gut microbiota metabolites to replicate in vivo conditions .
Q. What are the challenges in synthesizing and stabilizing allo-LCA for experimental use?
Allo-LCA has low solubility in aqueous buffers (<10 µM). Stock solutions in DMSO or ethanol (1–10 mM) must be sonicated at 37°C and stored at -80°C to prevent degradation . Purity validation via HPLC-UV (λ = 210 nm) and NMR (δ 0.68 ppm for C18-CH₃) is essential . Deuterated analogs (e.g., allo-LCA-d4) enhance MS detection sensitivity but require stringent storage (-20°C under nitrogen) .
Q. How does allo-LCA interact with nuclear receptors (e.g., FXR, PXR) compared to other bile acids?
Allo-LCA weakly agonizes farnesoid X receptor (FXR) compared to cholic acid but may antagonize pregnane X receptor (PXR) at high doses, disrupting detoxification pathways . Competitive binding assays (e.g., fluorescence polarization) and reporter gene systems (e.g., GAL4-FXR luciferase) are used to quantify receptor affinity .
Q. Methodological and Technical Considerations
Q. What quality control measures are critical for allo-LCA quantification in multi-study comparisons?
- Use certified reference materials (e.g., allo-LCA ≥98% purity ).
- Normalize data to internal standards (e.g., allo-LCA-d4) to correct for ion suppression .
- Report limits of detection (LOD: ~0.1 nM for UPLC-QQQ-MS ) and inter-laboratory reproducibility (CV < 15%) .
Q. How can researchers model allo-LCA’s pharmacokinetics in preclinical studies?
Compartmental pharmacokinetic models should account for enterohepatic recirculation and microbial biotransformation. Radiolabeled [¹⁴C]-allo-LCA tracks systemic distribution, while bile cannulation in rodents quantifies biliary excretion .
Q. What emerging technologies could advance allo-LCA research?
Single-cell RNA sequencing identifies cell-specific responses to allo-LCA (e.g., ileal enterocytes vs. hepatocytes) . CRISPR-Cas9 screens can pinpoint genes regulating allo-LCA metabolism (e.g., SLC10A2 for intestinal uptake) .
Propriétés
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-NWFSOSCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415285 | |
Record name | AC1NR32F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2276-94-0 | |
Record name | (3α,5α)-3-Hydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2276-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1NR32F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.